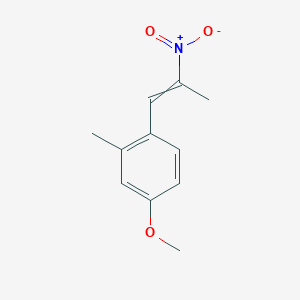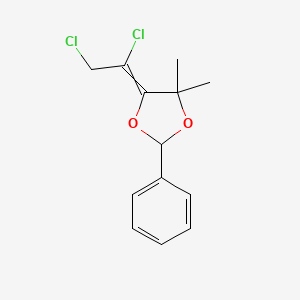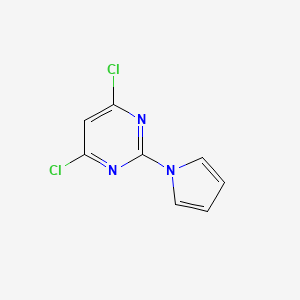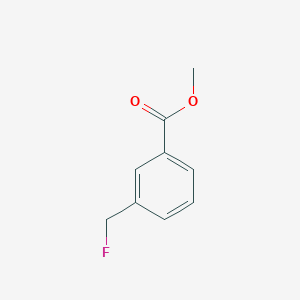
Methyl 3-(fluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(fluoromethyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoromethyl group attached to the benzene ring, which is further connected to a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(fluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(fluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Friedel-Crafts acylation, where benzene is reacted with 3-(fluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields the desired ester after subsequent purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(fluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(carboxymethyl)benzoic acid.
Reduction: 3-(hydroxymethyl)benzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(fluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 3-(fluoromethyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The fluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-fluorobenzoate
- Methyl 4-fluorobenzoate
- Methyl 3-(trifluoromethyl)benzoate
Uniqueness
Methyl 3-(fluoromethyl)benzoate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties compared to other fluorinated benzoates. This uniqueness makes it valuable in specific applications where the fluoromethyl group plays a crucial role in the compound’s behavior and interactions.
Eigenschaften
CAS-Nummer |
89540-39-6 |
|---|---|
Molekularformel |
C9H9FO2 |
Molekulargewicht |
168.16 g/mol |
IUPAC-Name |
methyl 3-(fluoromethyl)benzoate |
InChI |
InChI=1S/C9H9FO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3 |
InChI-Schlüssel |
WYBKEJWVNCDIIR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2,3,4-Tetramethoxydibenzo[b,d]furan](/img/structure/B14379200.png)
![8-Thiabicyclo[3.2.1]octan-3-ol](/img/structure/B14379216.png)
![4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine](/img/structure/B14379222.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
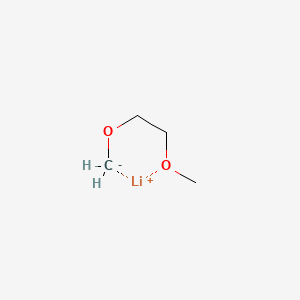
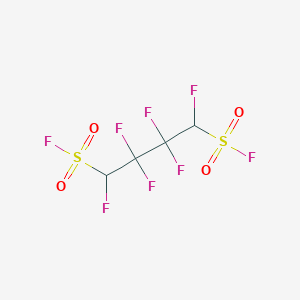

![2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14379249.png)
